Product packaging for Khayanolide D(Cat. No.:)

Khayanolide D

Cat. No.: B1243598
M. Wt: 502.6 g/mol
InChI Key: LVKULLURUFYYEU-OVGGAQCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Khayanolide D is a khayanolide-type limonoid, a class of highly oxygenated, rearranged phragmalin limonoids known for their complex structures and significant biological activities . This natural product is isolated from plant species within the Meliaceae family, such as Khaya senegalensis . It features a characteristic and intricate polycyclic framework with multiple stereogenic centers . Researchers value this compound primarily for its pronounced antifeedant properties, making it a compound of interest in agricultural research for the development of natural insect control agents . Limonoids from the Khaya genus also demonstrate a range of other bioactivities, including anti-inflammatory and antimicrobial effects, suggesting broader investigative potential for this compound class . Its mechanism of action, while not fully elucidated for all activities, is often linked to its interaction with specific enzymatic or cellular pathways . As a reference standard, this compound is crucial for phytochemical studies, biological screening, and metabolic research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O9 B1243598 Khayanolide D

Properties

Molecular Formula

C27H34O9

Molecular Weight

502.6 g/mol

IUPAC Name

methyl 2-[(1S,2R,3S,4R,7S,8S,12R,14R,15S,16S,17S,18S)-8-(furan-3-yl)-1,3,15-trihydroxy-7,16,18-trimethyl-10-oxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]acetate

InChI

InChI=1S/C27H34O9/c1-22-12-25(31)19-18(20(22)30)36-26-10-17(29)35-21(13-6-8-34-11-13)23(26,2)7-5-14(27(19,26)32)24(25,3)15(22)9-16(28)33-4/h6,8,11,14-15,18-21,30-32H,5,7,9-10,12H2,1-4H3/t14-,15+,18-,19-,20-,21+,22+,23+,24-,25+,26-,27+/m1/s1

InChI Key

LVKULLURUFYYEU-OVGGAQCPSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@@]5(C[C@@]4([C@@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@H]6[C@H]5O)O)O)C)CC(=O)OC)C

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5O)O)O)C)CC(=O)OC)C

Synonyms

khayanolide D

Origin of Product

United States

Natural Occurrence and Botanical Origins of Khayanolide D

Khayanolide D is a type of limonoid, a class of highly oxygenated and modified triterpenes found predominantly in plants of the Meliaceae family. Its presence has been confirmed in several species, most notably within the genera Khaya and Xylocarpus.

Identification of Plant Species Producing this compound

Khaya senegalensis, commonly known as African mahogany or dry zone mahogany, is a significant natural source of this compound. arocjournal.comijrpr.com This large, deciduous tree is highly valued for its timber and has a long history of use in traditional medicine. prota4u.orgnbatat.com The presence of this compound, along with other related limonoids, has been identified through phytochemical studies of various parts of the tree. ijrpr.comscite.ai

This compound has also been isolated from Xylocarpus moluccensis, a mangrove species also belonging to the Meliaceae family. researchgate.netresearchgate.netnih.gov This tree, known as the cedar mangrove or cannonball mangrove, is found in coastal and mangrove ecosystems. nparks.gov.sgplantiary.com Research has identified this compound and other khayanolide-type limonoids in the seeds of this plant. researchgate.netresearchgate.netnih.govsemanticscholar.org While Khaya and Xylocarpus are the primary documented sources, the investigation into other genera within the Meliaceae family for the presence of this compound is an ongoing area of research.

Distribution Across Plant Parts (e.g., Stem Bark, Seeds)

The concentration and presence of this compound can vary between different parts of the source plants.

In Khaya senegalensis, this compound has been prominently isolated from the stem bark . ijrpr.comscite.ai The bark is a key component used in traditional medicinal preparations. arocjournal.comprota4u.org

In Xylocarpus moluccensis, the seeds have been the primary source for the isolation of this compound and other related limonoids. researchgate.netresearchgate.netnih.govsemanticscholar.org

Geographic Distribution and Ecological Niche of Source Flora

The plants that produce this compound occupy distinct geographical and ecological niches.

Khaya senegalensis is native to a wide belt of tropical Africa, stretching from Senegal in the west to Sudan and Uganda in the east. theferns.infokew.orgcabidigitallibrary.org It is typically found in riverine forests and savanna woodlands, demonstrating a preference for the seasonally dry tropical biome. cabidigitallibrary.orgnparks.gov.sg The species is adaptable to a range of soil types and is known for its drought tolerance. cabidigitallibrary.orgnparks.gov.sg

Xylocarpus moluccensis , in contrast, is a mangrove species found along the coastlines of East Africa, India, Southeast Asia, and northern Australia. nih.govprota4u.orgjstor.org It thrives in saline coastal environments, particularly in the intertidal zones of mangrove ecosystems. nparks.gov.sgplantiary.com The tree plays a crucial role in stabilizing shorelines and is adapted to muddy, anaerobic soils. plantiary.com

Plant SpeciesCommon NameGeographic DistributionEcological Niche
Khaya senegalensisAfrican MahoganyTropical Africa (Senegal to Uganda) theferns.infokew.orgcabidigitallibrary.orgRiverine forests, savanna woodlands cabidigitallibrary.orgnparks.gov.sg
Xylocarpus moluccensisCedar MangroveCoastal East Africa, India, Southeast Asia, Northern Australia nih.govprota4u.orgjstor.orgMangrove swamps, intertidal zones nparks.gov.sgplantiary.com

Ethnobotanical Context and Traditional Medicinal Uses of this compound-Producing Plants

The plants from which this compound is isolated have significant histories of use in traditional medicine, although the specific use of the isolated compound itself is not traditionally documented.

The bark of Khaya senegalensis is highly valued in traditional African medicine. prota4u.orgnbatat.com It is widely used to treat a variety of ailments, including fevers (particularly those associated with malaria), gastrointestinal issues like diarrhea and dysentery, and inflammatory conditions such as rheumatism. arocjournal.comprota4u.orginternationalscholarsjournals.com The bitter taste of the bark is a well-known characteristic, and it is also used as a tonic and for treating infections. prota4u.orgnparks.gov.sg

Various parts of Xylocarpus moluccensis are also used in traditional medicine systems. wjpsonline.comnih.gov The bark is traditionally used to treat gastrointestinal problems such as diarrhea and dysentery. wjpsonline.comijcrar.com The seeds and other parts of the plant have been used to address a range of conditions, including fever and swelling. wjpsonline.comnih.gov

Plant PartTraditional Medicinal Uses
Khaya senegalensis Bark Fevers (Malaria), Stomach complaints, Diarrhea, Dysentery, Rheumatism, Headache, Tonic arocjournal.comprota4u.orgnparks.gov.sginternationalscholarsjournals.com
Xylocarpus moluccensis Bark & Seeds Diarrhea, Dysentery, Fever, Swelling, Abdominal disorders wjpsonline.comnih.govijcrar.com

Isolation and Purification Methodologies of Khayanolide D

Extraction Techniques from Plant Biomass

The primary natural source for the isolation of Khayanolide D is the stem bark of the African mahogany, Khaya senegalensis (family Meliaceae). acs.orgnih.gov The initial step in its purification is the extraction of crude secondary metabolites from the dried and powdered plant material. Various organic solvents have been utilized to create crude extracts from K. senegalensis, including ethanol, dichloromethane, ether, and acetone (B3395972). acs.orgclockss.orgscispace.comijpsi.org

For the specific isolation of this compound and related limonoids, researchers have successfully used acetone and ether as the extraction solvents. acs.orgclockss.org The general procedure involves macerating or percolating the powdered stem bark with the chosen solvent. This process yields a crude extract containing a complex mixture of phytochemicals, from which this compound must be separated. Following extraction, the solvent is typically removed under reduced pressure to yield a concentrated residue for further processing. scispace.com

Table 1: Summary of Extraction Methods for this compound from Khaya senegalensis

Plant PartExtraction SolventExtraction MethodReference
Stem BarkAcetoneSolvent Extraction acs.org
Stem BarkEtherSolvent Extraction clockss.org
BarkEthanolGeneral Solvent Extraction scispace.com
Trunk BarkDichloromethaneSoxhlet Extraction ijpsi.org

Chromatographic Separation Approaches for Compound Enrichment

Due to the complexity of the crude plant extract, a combination of chromatographic techniques is necessary to isolate and enrich this compound. The process is typically sequential, moving from broader separation methods to more refined purification steps.

Initial fractionation of the crude extract is often achieved using methods like Droplet Counter-Current Chromatography (DCCC) or Vacuum Liquid Chromatography (VLC). acs.orgclockss.orgscispace.com DCCC, in particular, has been cited as an effective technique for the initial separation of the fraction containing this compound from the crude acetone or ether extracts of K. senegalensis. acs.orgclockss.org

The final stage of purification to obtain pure this compound is accomplished using High-Performance Liquid Chromatography (HPLC). acs.orgclockss.org Reports indicate the use of reversed-phase HPLC for the final separation step. In one specific instance, the fraction containing this compound was purified by HPLC using a solvent system of 40-50% water-methanol (H₂O-MeOH) to yield the pure compound as an amorphous powder. acs.org

Table 2: Chromatographic Techniques Used in the Purification of this compound

Chromatographic MethodRole in PurificationSpecific Conditions/SolventsReference
Droplet Counter-Current Chromatography (DCCC)Initial fractionation of crude extractUsed on acetone and ether extracts acs.orgclockss.org
High-Performance Liquid Chromatography (HPLC)Final purificationMobile phase: 40-50% Water-Methanol (H₂O-MeOH) acs.org

Purity Assessment and Quantitative Determination Methods

The purity of the isolated this compound is assessed, and its structure is confirmed, through a combination of spectroscopic techniques. These methods provide detailed information about the compound's molecular formula, structure, and the presence of functional groups, which collectively serve to confirm its identity and purity.

Purity Assessment and Structural Elucidation:

Mass Spectrometry (MS): High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to establish the precise molecular formula of this compound as C₂₇H₃₄O₉. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and 2D NMR experiments are fundamental for the complete structural elucidation of the molecule. acs.orgnih.gov The ¹H NMR spectrum of this compound has been compared to that of the known compound Khayanolide B to identify structural differences. acs.org

Ultraviolet (UV) and Infrared (IR) Spectroscopy: UV spectroscopy of this compound shows an absorption maximum at 211 nm. acs.org IR spectroscopy provides evidence for the presence of key functional groups, such as hydroxyl (3650-3200 cm⁻¹) and ester carbonyl (1741, 1724 cm⁻¹) groups. acs.org

Quantitative Determination: While the primary research has focused on isolation and structural characterization, quantitative determination of this compound in an extract would typically be performed using analytical HPLC, often with a UV detector. This method involves creating a calibration curve with a purified standard of known concentration and using it to determine the quantity of the compound in a given sample based on peak area.

Table 3: Spectroscopic Data for the Characterization of this compound

Analytical MethodFinding/ObservationPurposeReference
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS)Established molecular formula as C₂₇H₃₄O₉Molecular Formula Determination acs.org
¹H and 2D Nuclear Magnetic Resonance (NMR)Detailed structural informationStructure Elucidation acs.org
Ultraviolet (UV) SpectroscopyAbsorption maximum at 211 nmDetection of Chromophores acs.org
Infrared (IR) SpectroscopyBands at 3650-3200, 1741, 1724 cm⁻¹Functional Group Identification (Hydroxyl, Ester Carbonyl) acs.org

Chemical Synthesis and Semisynthesis Strategies for Khayanolide D and Analogues

Convergent Synthetic Approaches to the Khayanolide Core Framework

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a complex molecule followed by their assembly, has been a cornerstone in the efforts to construct the khayanolide core. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov This approach allows for the efficient and modular construction of complex molecular architectures. acs.org

Tetracyclic Core Construction (e.g.,researchgate.netresearchgate.netresearchgate.netresearchgate.net-tetracyclic system)

A significant achievement in the synthesis of khayanolide-type limonoids has been the successful construction of the characteristic researchgate.netresearchgate.netresearchgate.netresearchgate.net-tetracyclic core. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov A key strategy involves an AcOH-interrupted Nazarov cyclization to form the B-ring with the desired all-cis stereochemistry, including the critical quaternary carbon at C10 and a tertiary alcohol at C1. nih.govbeilstein-journals.orgbeilstein-journals.org This cyclization is a pivotal step in establishing the complex and highly oxygenated scaffold of these molecules. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

The synthesis of the tetracyclic core often begins with readily available starting materials, which are elaborated through a series of carefully orchestrated steps. For instance, the synthesis of an advanced intermediate for khayanolide-type limonoids has been achieved, featuring this key tetracyclic system. nih.gov

Key Synthetic Intermediates and Precursors

The convergent synthesis of the khayanolide core relies on the preparation of several key intermediates and precursors. A notable precursor is a dienone, which undergoes the crucial Nazarov cyclization. nih.govbeilstein-journals.orgbeilstein-journals.org The synthesis of this dienone itself involves multiple steps, including the formation of a β-hydroxylactone (the D-ring) via an intramolecular aldol (B89426) condensation. nih.govbeilstein-journals.org

Enantioselective Synthesis Methodologies

Controlling the absolute stereochemistry of the numerous chiral centers within the khayanolide framework is a major challenge. Enantioselective synthesis methodologies are therefore crucial for producing a single, desired enantiomer of the target molecule. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

Asymmetric Transformations (e.g., Acylative Kinetic Resolution)

A key strategy for inducing enantioselectivity is the use of asymmetric transformations. One powerful technique employed in the synthesis of khayanolide precursors is acylative kinetic resolution. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net This method is used to resolve a racemic mixture of a benzylic alcohol intermediate. nih.govbeilstein-journals.orgbeilstein-journals.org Using a chiral acylating agent, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the two enantiomers. nih.govbeilstein-journals.orgmdpi.com For instance, the use of (R)-BTM has been shown to furnish the desired acetate (B1210297) with good efficiency and enantioselectivity. nih.govbeilstein-journals.org

Stereochemical Control and Fidelity

Maintaining stereochemical integrity throughout a multi-step synthesis is paramount. The chosen synthetic route must proceed with high stereochemical control and fidelity to ensure the correct three-dimensional arrangement of atoms in the final product. nih.govbeilstein-journals.orgbeilstein-journals.org The AcOH-interrupted Nazarov cyclization, for example, is noted for establishing the desired all-cis stereochemical configuration of the B-ring with high precision. nih.govbeilstein-journals.orgbeilstein-journals.org Similarly, diastereoselective aldol reactions are employed to set specific stereocenters with high selectivity. nih.govbeilstein-journals.org The careful selection of reagents and reaction conditions at each step is critical for achieving the desired stereochemical outcome. iupac.org

Fundamental Reaction Pathways and Chemical Transformations

Reaction TypeDescriptionRole in Synthesis
Grignard Addition The addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. organic-chemistry.orgmasterorganicchemistry.comUsed for the 1,2-addition to an aldehyde to form a key alcohol intermediate. nih.govbeilstein-journals.orgbeilstein-journals.org
Nazarov Cyclization An acid-catalyzed 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone. researchgate.netA pivotal step for constructing the B-ring of the tetracyclic core, often performed as an interrupted version to trap a desired intermediate. nih.govbeilstein-journals.orgbeilstein-journals.orgacs.orgnih.gov
Aldol Condensation The reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. sigmaaldrich.combyjus.comUtilized in an intramolecular fashion to construct the β-hydroxylactone D-ring of a key dienone precursor. nih.govbeilstein-journals.orgbeilstein-journals.org

Initial attempts at the Nazarov cyclization using various acid-mediated conditions resulted in decomposition of the starting material. nih.gov However, a milder photo-Nazarov cyclization, using UV light at a specific wavelength (254 nm) in the presence of acetic acid, proved successful. nih.govbeilstein-journals.org The Grignard reaction was employed for the crucial C-C bond formation between an α-iodoenone-derived Grignard reagent and an aldehyde precursor. nih.govbeilstein-journals.org The intramolecular aldol condensation proceeded smoothly upon treatment with a strong base like LiHMDS to furnish the β-hydroxylactone. nih.govbeilstein-journals.org

Semisynthetic Modifications and Derivatization from Natural Precursors

The complex architecture of Khayanolide D, a rearranged phragmalin-type limonoid, presents a formidable challenge for total synthesis. Consequently, semisynthesis, starting from more abundant, structurally related natural products, emerges as a crucial strategy for accessing this compound analogues. This approach allows for the exploration of structure-activity relationships and the generation of novel compounds with potentially enhanced biological profiles. The primary focus of these efforts has been on the modification of functional groups and the alteration of the core scaffold of related limonoids.

While specific semisynthetic studies commencing directly from this compound are not extensively documented, a wealth of information can be drawn from the chemical transformations of structurally similar phragmalin-type limonoids, such as phragmalin itself, and other more accessible limonoids like limonin. These studies provide a roadmap for the potential derivatization of this compound.

A significant example of semisynthesis in the phragmalin family is the conversion of phragmalin to libiguin A and its analogues. rsc.org This process highlights key reactive sites and viable chemical transformations that are likely applicable to this compound. The strategies often involve selective reactions on the lactone rings, hydroxyl groups, and the furan (B31954) moiety.

Key Semisynthetic Strategies from Related Limonoids:

Lactone Ring Modification: The δ-lactone ring is a characteristic feature of many limonoids and a prime target for modification. For instance, the semisynthesis of libiguin A from phragmalin involves the selective aminolysis of the lactone. rsc.orgresearchgate.netnih.govacs.org This is followed by a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-promoted lactonization with the 30-OH group, demonstrating a sophisticated trans-lactonization strategy. rsc.org

Acylation and Esterification: The hydroxyl groups present on the limonoid scaffold are readily acylated to produce a variety of esters. This has been demonstrated in the synthesis of phragmalin analogues where acetyl or isobutyryl groups are introduced. rsc.orgacs.org Such modifications can significantly alter the lipophilicity and, consequently, the biological activity of the parent compound.

Oxidation and Reduction: The oxidation of hydroxyl groups to ketones or the reduction of ketones to hydroxyls are common steps in modifying the limonoid core. The Dess-Martin periodinane is a reagent often employed for the selective oxidation of hydroxyl groups in these complex molecules. rsc.org

Furan Ring Modification: The furan ring, essential for the bioactivity of many limonoids, can also be a site for chemical derivatization. While some modifications can lead to a loss of activity, targeted changes can also produce analogues with altered properties. scielo.brmdpi.com Studies on the biosynthesis of the furan ring in limonoids have revealed complex enzymatic steps that could potentially be mimicked or adapted for synthetic purposes. acs.orgnih.gov

The following tables summarize some of the key semisynthetic modifications performed on phragmalin, a close structural relative of this compound, which serve as a valuable reference for potential derivatization strategies for this compound.

Table 1: Semisynthesis of Libiguin A Analogues from Phragmalin

Starting MaterialReagents and ConditionsProductReference
Phragmalini. MeNHOMe·HCl, Me₃Al, CH₂Cl₂ii. TESCl, imidazole, DMFiii. KOH, THFiv. EDCI, DMAP, MeOHWeinreb amide intermediate rsc.org
Weinreb amide intermediatei. Ac₂O, DMAP, CH₂Cl₂ii. TFA, DMFAcetylated intermediate rsc.org
Acetylated intermediatei. Dess-Martin periodinane, CH₂Cl₂ii. TMSOTf, CH₂Cl₂Libiguin A analogue (401) rsc.org
Phragmalini. MeNHOMe·HCl, Me₃Al, CH₂Cl₂ii. Dess-Martin periodinane, CH₂Cl₂iii. TMSOTf, CH₂Cl₂Libiguin A analogue (405) rsc.org
Phragmalini. MeNHOMe·HCl, Me₃Al, CH₂Cl₂ii. Dess-Martin periodinane, CH₂Cl₂iii. i-butyric anhydride, TMSOTf, CH₂Cl₂Libiguin A (321) rsc.org

Table 2: Other Modifications on Phragmalin

Starting MaterialReagents and ConditionsModification TypeProductReference
Phragmalin derivativeAc₂O or i-PrCOCl, PyridineAcylationAcylated phragmalin derivatives rsc.org

These examples underscore the feasibility of modifying complex limonoid scaffolds like this compound. By applying similar synthetic strategies, a diverse library of this compound analogues could be generated, paving the way for a deeper understanding of their therapeutic potential.

Biosynthetic Pathways of Khayanolide Type Limonoids

General Limonoid Biosynthesis Overview

Origin from Triterpenoid (B12794562) Precursors (e.g., Apotirucallane, Apoeuphane)

The journey to a limonoid begins with the cyclization of 2,3-oxidosqualene, a universal precursor for steroids and triterpenoids. In limonoid-producing plants, this cyclization yields a tetracyclic triterpenoid scaffold. The specific precursors that lead to limonoids are of the apotirucallane or apoeuphane type. researchgate.netbeilstein-journals.orgbeilstein-journals.org These are euphane- or tirucallane-type triterpenoids that have undergone a characteristic Wagner-Meerwein rearrangement, specifically the migration of a methyl group from the C-14 to the C-8 position. This initial rearrangement is a critical branching point that directs the molecule away from common sterol pathways and toward the limonoid scaffold.

Oxidative Truncation and Furan (B31954) Ring Annulation

A defining feature of all limonoids is the presence of a β-substituted furan ring at C-17. jst.go.jp The formation of this ring is a key part of the biosynthetic sequence and is responsible for the "tetranortriterpenoid" classification. The process begins with the side chain attached to the D-ring of the apotirucallane/apoeuphane precursor. Through a series of oxidative reactions, this side chain is cleaved, resulting in the loss of four carbon atoms (C-24, C-25, C-26, and C-27). The remaining portion of the side chain is then cyclized to form the furan ring, a process known as furan ring annulation. researchgate.netbeilstein-journals.orgbeilstein-journals.org This entire sequence of oxidative truncation and cyclization transforms the initial C30 triterpenoid precursor into the fundamental C26 limonoid skeleton.

Postulated Biosynthetic Routes to the Khayanolide Scaffold

The khayanolide scaffold represents a significant structural deviation from basic limonoids. Khayanolides are classified as rearranged phragmalin-type limonoids, indicating they are derived from a phragmalin precursor. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org Phragmalins themselves are highly oxygenated and possess a distinctive cage-like structure. beilstein-journals.orgresearchgate.net

The specific transformation from a phragmalin to a khayanolide is not yet fully elucidated in vivo, but a key biosynthetic relationship has been proposed and explored through chemical synthesis. nih.govacs.org This proposed route involves a crucial skeletal rearrangement known as an acyloin rearrangement. acs.orgthieme-connect.comresearcher.lifethieme-connect.com This type of reaction can interconvert the phragmalin and khayanolide skeletons. thieme-connect.comthieme-connect.com Total synthesis efforts for khayanolide-type limonoids like Krishnolide F and phragmalin-type limonoids like Moluccensin G have been inspired by this proposed biosynthetic link, successfully using an acyloin rearrangement to bridge the two structural classes. nih.govacs.orgthieme-connect.com This suggests that a similar, enzyme-catalyzed rearrangement likely occurs in nature to generate the structural diversity that includes the khayanolide framework.

Enzymatic Mechanisms Involved in Limonoid Formation and Rearrangements

The biosynthesis of complex limonoids is governed by a suite of specialized enzymes that catalyze a wide array of reactions. While the specific enzymes for the final steps to Khayanolide D are not yet characterized, research on the biosynthesis of other limonoids provides a clear picture of the types of enzymatic mechanisms involved. researchgate.netacs.org

The primary enzymes responsible for the immense structural diversity of limonoids are from the cytochrome P450 (CYP450) superfamily. These enzymes are crucial for the extensive oxidative modifications that decorate the triterpenoid core. They introduce hydroxyl groups, form epoxides, and catalyze the ring-cleavage reactions that define various limonoid classes.

Following oxidation, other enzyme classes, such as reductases, dehydrogenases, and transferases, perform further modifications. For instance, aldo-keto reductases are involved in the furan ring formation pathway. acs.org Transferases are responsible for adding various functional groups, such as acetyl or tigloyl moieties, which contribute to the final structure and properties of the molecule.

The complex skeletal rearrangements, such as the initial methyl shift forming the apotirucallane precursor and the subsequent ring openings and closings, are also under enzymatic control. It is hypothesized that specialized isomerases or the promiscuous activity of other enzymes, like CYP450s, may catalyze these profound changes to the molecular scaffold. acs.org The proposed acyloin rearrangement to form the khayanolide skeleton would require a highly specific enzyme capable of precisely orchestrating this complex transformation from a phragmalin precursor.

Structure Activity Relationship Sar Studies of Khayanolide D and Its Derivatives

Correlation of Specific Structural Features with Antifeedant Potency

Khayanolide D, a B,D-seco limonoid isolated from Khaya senegalensis, has demonstrated significant antifeedant properties. Research has shown that this compound exhibits strong antifeedant activity against the third-instar larvae of the African cotton leafworm, Spodoptera littoralis. researchgate.netresearchgate.net In comparative studies, this compound, along with compounds like 2-hydroxyseneganolide, showed high activity at concentrations of 500, 300, and 200 μg/ml. researchgate.netresearchgate.net

CompoundConcentration (μg/ml)Antifeedant Activity (%)
This compound 100057.1
This compound 500High
This compound 300High
This compound 200High
Khayanolide A100059.5
1-O-acetylkhayanolide A100061.9
2-hydroxyseneganolide100060.1
Khayalactol100083.8
Methyl Angolensate100055.7

Elucidation of Key Pharmacophores for Antiviral Activity (e.g., Role of 8,14-Epoxy Group)

A critical pharmacophore for the antiviral activity of certain khayanolide derivatives is the 8,14-epoxy group. semanticscholar.orgresearchgate.net This structural feature has been identified as pivotal for anti-Human Immunodeficiency Virus (HIV) activity. semanticscholar.orgresearchgate.net Studies on a series of new khayanolides, named krishnolides, isolated from Xylocarpus moluccensis, revealed that Krishnolide A, which contains an 8,14-epoxy group, exhibited moderate anti-HIV activity with an IC50 value of 17.45 ± 1.65 μM. semanticscholar.orgnih.gov In contrast, Krishnolides B, C, and D, which lack this epoxy moiety, were inactive. semanticscholar.org This provides strong evidence that the 8,14-epoxy group is essential for this specific biological action. semanticscholar.org

The importance of this epoxy function is a recurring theme in the antiviral profile of limonoids. nih.gov Thaixylomolin I, another khayanolide-type limonoid, showed stronger inhibitory activity against the pandemic influenza A virus (H1N1) than the antiviral drug ribavirin. semanticscholar.orgnih.gov While this compound itself has been primarily noted for other activities, the SAR findings from its close structural relatives underscore that specific oxidative functionalities, such as epoxides, are key determinants of antiviral potential. researchgate.netresearchgate.net

CompoundKey Structural FeatureAnti-HIV Activity (at 20 µM)
Krishnolide A8,14-epoxy group 79.75 ± 0.77% inhibition
Krishnolide BLacks 8,14-epoxy groupInactive
Krishnolide CLacks 8,14-epoxy groupInactive
Krishnolide DLacks 8,14-epoxy groupInactive

Impact of Ester Substituents and Hydroxyl Groups on Biological Efficacy

The presence, position, and nature of ester and hydroxyl substituents on the khayanolide scaffold significantly modulate biological efficacy. The Krishnolides, for example, are characterized by large ester substituents at the C-3 and C-30 positions. nih.govresearchgate.net In Krishnolide A, a 2-methylbutyryloxy group is located at C-3 and an isobutyroxy moiety is at C-30. nih.gov The combination of these specific ester groups with the crucial 8,14-epoxy group results in its observed anti-HIV activity. nih.govnih.gov

The esterification of hydroxyl groups is a common strategy that can alter a molecule's lipophilicity and, consequently, its ability to cross cell membranes and interact with biological targets. mdpi.com General studies on related flavonoid compounds show that esterification can increase cytotoxicity, likely due to enhanced cell membrane penetration. mdpi.com However, this modification can sometimes decrease other activities, such as antioxidant potential, by blocking the free hydroxyl groups responsible for radical scavenging. mdpi.com In the context of khayanolides, the specific type and location of ester groups are critical. For instance, the difference between active and inactive compounds often lies in subtle changes to these substituents, highlighting their role in fine-tuning the interaction with molecular targets. nih.gov The hydroxyl groups themselves also play a direct role, often participating in hydrogen bonding within protein binding sites, as seen in computational docking studies. researchgate.net

Computational and In Silico Approaches to SAR Prediction and Ligand Design

Computational methods provide a powerful tool for predicting the biological activities of this compound and its derivatives, offering insights into their interactions with protein targets and guiding the design of new ligands. mdpi.comnih.gov An in silico study investigated the antiviral potential of this compound, along with Khayanolides A and B, against the Hepatitis B Virus (HBV). researchgate.net

Using molecular docking simulations, the study assessed the binding affinity of these khayanolides with various HBV protein targets, including the human HBV capsid (1QGT) and the CryoEM structure of the HBV core (3J2V). researchgate.net The results revealed that this compound had a higher binding affinity and a better fitness score with the 1QGT and 3J2V targets compared to the reference antiviral drug, Tenofovir. researchgate.net This suggests a strong potential for this compound to inhibit HBV functions. The docking poses showed that this compound forms hydrogen bonds with key amino acid residues within the binding pockets of these viral proteins. researchgate.net

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions were performed. researchgate.net These analyses indicated that this compound and its relatives possess drug-like properties but may also interact with cytochrome P450 enzymes, such as Cyp2D6, which is an important consideration for drug development. researchgate.net Such computational approaches are invaluable for rapidly screening compound libraries, predicting SAR, and prioritizing candidates for further experimental validation. nih.govjchr.org

CompoundTarget ProteinDocking Score (kcal/mol)
This compound 1QGT (human HBV capsid)-104.34
Tenofovir1QGT (human HBV capsid)-98.56
This compound 3J2V (HBV core)-100.92
Tenofovir3J2V (HBV core)-89.62
Khayanolide A6YGH (duck HBV capsid)-113.53
Khayanolide B1WZ4 (Pre-S2 surface antigen)-92.24

Preclinical Pharmacological Profiling and Mechanistic Elucidation of Khayanolide D

In Vitro Cellular Target Identification and Pathway Analysis

The identification of specific molecular targets is a critical step in understanding the therapeutic potential of a compound. For Khayanolide D, research has pointed to several areas of activity, with the most detailed target identification currently derived from computational studies, supplemented by in vitro assays against pathogenic organisms.

Antiviral and Antiparasitic Targets:

Research has highlighted the potential of this compound against infectious agents. An in silico molecular docking study investigated its antiviral potential against the Hepatitis B virus (HBV). This computational analysis predicted that this compound exhibits a high binding affinity for key viral proteins, specifically the human HBV capsid (PDB: 1QGT) and the core protein structure (PDB: 3J2V). This suggests that the compound may directly interfere with viral assembly and replication by targeting these essential structural components.

In the realm of antiparasitic activity, this compound has demonstrated significant efficacy in vitro. It was found to be highly active against the 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netresearchgate.net This activity indicates that this compound interacts with one or more critical targets within the parasite, although the specific molecular target has not yet been identified.

Anticancer and Anti-inflammatory Pathways:

While this compound is suggested to have anticancer and anti-inflammatory properties, specific target and pathway analyses are still emerging. ontosight.ai Studies on its anticancer effects suggest it may inhibit the growth of cancer cells or induce programmed cell death (apoptosis), but the precise molecular pathways remain to be elucidated. ontosight.ai

For anti-inflammatory action, studies on closely related limonoids provide valuable insights. For instance, the compound Khayandirobilide A, also from the Khaya genus, has been shown to exert its anti-inflammatory effects by inhibiting the activation of key pro-inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). researchgate.net Furthermore, it upregulates the p38 MAPK/Nrf2-mediated heme oxygenase-1 (HO-1) pathway, a critical component of the cellular antioxidant and anti-inflammatory response. researchgate.net While these findings are for a related compound, they suggest plausible pathways that may also be modulated by this compound, warranting direct experimental investigation.

Table 1: In Vitro Activity and Computationally Predicted Targets of this compound

Activity Type Organism / System Target / Assay Finding Reference
Antiparasitic Plasmodium falciparum (3D7 strain) In vitro growth inhibition IC₅₀ = 1.68 µM researchgate.netresearchgate.net
Antiviral (in silico) Hepatitis B Virus Molecular docking with HBV Capsid (1QGT) Predicted Binding Affinity: -104.34 kcal/mol ontosight.ai
Antiviral (in silico) Hepatitis B Virus Molecular docking with HBV Core (3J2V) Predicted Binding Affinity: -100.92 kcal/mol ontosight.ai

Biochemical Mechanism of Action Studies

Biochemical studies aim to define the precise molecular interactions through which a compound exerts its effect. For this compound, the most detailed mechanistic insights currently come from computational modeling of its antiviral activity.

The in silico docking analysis against HBV proteins revealed a potential biochemical mechanism centered on direct protein binding. The model predicts that this compound forms specific, high-affinity interactions within the binding pockets of the HBV capsid and core proteins. These interactions are stabilized by a combination of hydrogen bonds and van der Waals forces with key amino acid residues. For the HBV core protein (3J2V), the analysis identified interactions with multiple residues, including Ser 21, Asp 22, Phe 24, Pro 25, Ser 26, Asn 90, Arg 98, Thr 128, and Pro 129. By binding to these viral proteins, this compound is hypothesized to disrupt their normal function, potentially interfering with the viral life cycle, including capsid assembly, which is crucial for viral replication and stability.

The biochemical mechanisms underlying the observed antiparasitic and potential anticancer activities of this compound are less understood and represent an active area for future research. ontosight.ai Elucidating these mechanisms will be essential for its further development as a therapeutic agent.

Potential for Development as Novel Therapeutic Scaffolds

A therapeutic scaffold is a core chemical structure that can be systematically modified to develop a range of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. nih.govbiosolveit.dearxiv.org this compound and the broader class of khayanolides possess several characteristics that make them highly promising therapeutic scaffolds. researchgate.netnih.gov

The chemical structure of this compound is a rearranged phragmalin-type limonoid, featuring a complex and highly oxygenated polycyclic framework. jst.go.jpresearchgate.netbeilstein-journals.org This intricate architecture is distinct from many existing drug classes, offering the opportunity to explore novel biological targets and mechanisms of action. The wide array of biological activities associated with this class of compounds—including antiviral, antiparasitic, anticancer, and anti-inflammatory effects—underscores the potential of this "privileged scaffold" to interact with multiple, therapeutically relevant biological targets. ontosight.airesearchgate.netnih.gov

Furthermore, initial computational assessments of this compound's drug-like properties are encouraging. An in silico analysis predicted high gastrointestinal absorption, a favorable characteristic for the development of orally administered drugs. ontosight.ai The demonstrated potent activities, such as its sub-micromolar efficacy against P. falciparum, highlight its potential as a starting point for medicinal chemistry programs. researchgate.netresearchgate.net Recent advances in synthetic chemistry are beginning to address the challenge of constructing the complex khayanolide core, which will be critical for enabling the synthesis of analogues and conducting detailed structure-activity relationship (SAR) studies to optimize the scaffold for specific therapeutic applications. beilstein-journals.orgresearchgate.net This progress paves the way for the rational design of novel therapeutics based on the unique this compound framework.

Future Directions and Research Perspectives for Khayanolide D

Development of Advanced Synthetic Strategies for Complex Analogues

The total synthesis of limonoids like Khayanolide D presents a formidable challenge to organic chemists due to their highly oxygenated and stereochemically rich structures. chemrxiv.orgresearchgate.netresearchgate.netresearchgate.net While progress has been made in synthesizing the core frameworks of khayanolide-type limonoids, the development of more efficient and convergent synthetic routes is a key area of future research. researchgate.netresearchgate.net These advanced strategies will not only provide access to this compound itself but also enable the creation of a diverse library of analogues with modified structures. chemrxiv.orgnih.govmit.edu By systematically altering functional groups and stereocenters, chemists can probe the structure-activity relationships of this compound, potentially leading to the discovery of new compounds with enhanced potency and selectivity. nih.gov

A recent convergent approach successfully constructed the ijrpr.comijrpr.comfrontiersin.orgfrontiersin.org-tetracyclic core of khayanolide-type limonoids, showcasing the feasibility of building these complex architectures. researchgate.netresearchgate.net Future work will likely focus on refining these methods to improve yields, reduce step counts, and allow for late-stage diversification, which is crucial for generating a wide range of analogues for biological screening. chemrxiv.orgresearchgate.net

Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering

Understanding how plants synthesize complex molecules like this compound is fundamental to harnessing their full potential. frontiersin.orgnih.gov The biosynthetic pathways of many limonoids are still not fully understood. jst.go.jp Future research will focus on identifying and characterizing the specific enzymes and genes responsible for the intricate series of cyclizations, oxidations, and rearrangements that lead to the formation of the khayanolide skeleton. frontiersin.orgmpg.de

Advances in genomics, transcriptomics, and metabolomics will be instrumental in this endeavor. frontiersin.org By integrating these "omics" data, researchers can pinpoint candidate genes involved in the biosynthesis of this compound. frontiersin.org Once these genes are identified, they can be expressed in heterologous systems, such as yeast or other plants, to confirm their function and to produce this compound and its precursors. mdpi.com This metabolic engineering approach offers a sustainable and scalable alternative to isolation from natural sources, which is often low-yielding. mpg.de Furthermore, by manipulating these biosynthetic pathways, it may be possible to create novel limonoid structures that are not found in nature. mdpi.com

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

This compound has demonstrated a range of biological activities, including antimalarial and insect antifeedant properties. ijrpr.commdpi.com However, the precise molecular mechanisms underlying these effects are largely unknown. Future research will need to employ a variety of biochemical and cell-based assays to identify the specific cellular targets of this compound.

For instance, in the context of its antimalarial activity, studies could investigate whether this compound inhibits specific enzymes essential for the parasite's survival or disrupts key cellular processes. mdpi.com Similarly, understanding its insecticidal mechanism could involve studying its effects on insect gut physiology or neuroreceptors. mdpi.com Techniques such as thermal shift assays, affinity chromatography, and computational modeling can be utilized to identify protein targets and elucidate the binding interactions at a molecular level.

Exploration of New Pharmacological Targets and Therapeutic Applications

The structural complexity of this compound suggests that it may interact with a variety of biological targets, offering the potential for new therapeutic applications beyond its currently known activities. nih.gov In silico screening approaches, where the structure of this compound is computationally docked against libraries of known protein structures, could help to identify potential new pharmacological targets. researchgate.net

For example, a computational analysis suggested that this compound might have antiviral potential against the hepatitis B virus by binding to its core and surface antigens. researchgate.net Further experimental validation of such predictions could open up entirely new avenues for drug development. Given the diverse bioactivities reported for other limonoids, including anticancer, anti-inflammatory, and neuroprotective effects, it is plausible that this compound or its derivatives could also be active in these areas. jst.go.jpresearchgate.net Systematic screening against a broad panel of disease models will be crucial to uncover its full therapeutic potential.

Development of Khayanolide-Based Research Tools and Chemical Probes

To facilitate the study of its biological activities and to identify its molecular targets, this compound can be chemically modified to create research tools and chemical probes. mskcc.orgchemicalprobes.org These probes are typically designed to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label, which allows for the visualization and isolation of the target proteins. nih.govrsc.orgmdpi.com

For example, a fluorescently labeled this compound analogue could be used in microscopy studies to determine its subcellular localization. A biotinylated version could be used in pull-down experiments to isolate its binding partners from cell lysates, which can then be identified by mass spectrometry. mdpi.com The development of such chemical probes will be invaluable for unraveling the complex biology of this compound and for validating its targets. mskcc.orgchemicalprobes.org

Collaborative Research Initiatives in Natural Product Discovery and Drug Development

The multifaceted research required to fully exploit the potential of this compound necessitates a collaborative approach. globalhealthprogress.orgufl.edufrontiersin.org Partnerships between academic research groups with expertise in natural product chemistry, synthetic chemistry, biology, and pharmacology, as well as collaborations with pharmaceutical companies, will be essential. mdpi.com

Such initiatives can facilitate the sharing of resources, expertise, and technologies, accelerating the pace of discovery and development. globalhealthprogress.org International collaborations can also play a crucial role in accessing diverse biological resources and in building research capacity in countries where the source plants of this compound are found. ufl.edu By fostering a collaborative environment, the scientific community can more effectively translate the initial promise of this compound into tangible benefits for human health.

Q & A

Basic: What experimental design frameworks are recommended for synthesizing Khayanolide D?

To ensure systematic synthesis, apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to define variables such as reaction conditions (e.g., temperature, catalysts) and target yields . Include controls for side reactions and validate purity via HPLC or NMR, referencing protocols from primary literature .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound’s structural integrity?

Use NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and HRMS for molecular weight validation. Compare retention times with known standards via HPLC-UV/ELSD . For novel derivatives, include X-ray crystallography data if available .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Conduct a systematic meta-analysis to compare methodologies (e.g., cell lines, assay protocols) and statistical power across studies. Use ANOVA or t-tests to assess variability in IC₅₀ values and identify confounding factors like solvent effects or impurities . Cross-reference with pharmacokinetic data to evaluate bioavailability discrepancies .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in this compound derivatives?

Perform fragment-based drug design combined with molecular docking simulations to predict binding affinities. Validate through iterative synthesis and in vitro assays (e.g., enzyme inhibition, cytotoxicity). Prioritize derivatives with >80% similarity to the parent compound for SAR coherence .

Methodological: What are best practices for conducting a literature review on this compound’s pharmacological mechanisms?

Leverage aggregated search tools (e.g., Scopus, PubMed) with keywords: “this compound AND (anti-inflammatory OR cytotoxic)”. Filter for peer-reviewed articles (2015–2025) and use citation chaining to identify seminal studies. Critically appraise sources using PRISMA guidelines to minimize bias .

Methodological: How should researchers design a data management plan (DMP) for this compound projects?

Include:

  • Data types : Raw spectral data (NMR, MS), bioassay datasets, computational models.
  • Storage : FAIR-compliant repositories (e.g., Zenodo) with DOI assignment.
  • Ethics : Anonymize human/animal data per institutional review board (IRB) protocols .

Advanced: Which statistical approaches are optimal for analyzing this compound’s dose-response pharmacological data?

Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use Grubbs’ test to identify outliers and Bland-Altman plots for inter-lab reproducibility assessment. For multi-variable datasets, employ PCA or PLS-DA .

Basic: How to validate this compound’s purity and stability during long-term storage?

Conduct accelerated stability studies under varied conditions (pH, temperature) via HPLC. Monitor degradation products and use Arrhenius kinetics to extrapolate shelf life. Report purity thresholds (≥95%) and storage recommendations (e.g., -20°C in inert atmosphere) .

Advanced: How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, DAVID) to identify perturbed biological networks. Validate hypotheses via CRISPR-Cas9 knockout models .

Methodological: What ethical considerations apply to in vivo studies of this compound?

Adhere to ARRIVE 2.0 guidelines for animal welfare:

  • Justify sample sizes via power analysis .
  • Monitor adverse events (e.g., weight loss, neurotoxicity) with predefined termination criteria.
  • Obtain IRB approval and document compliance with CC-BY-SA 3.0 for open-access data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.